Cas no 46248-01-5 (1-(Phenylsulfonyl)-1H-imidazole)

1-(Phenylsulfonyl)-1H-imidazole is a versatile sulfonylation reagent widely used in organic synthesis, particularly for the introduction of the phenylsulfonyl group into heterocyclic and nucleophilic substrates. Its high reactivity and selectivity make it valuable for protecting-group chemistry and functional group transformations. The compound exhibits stability under standard handling conditions, ensuring consistent performance in reactions such as sulfonamide formation and imidazole derivatization. Its crystalline solid form allows for precise weighing and handling in laboratory settings. The phenylsulfonyl moiety enhances electrophilic character, facilitating efficient reactions with amines, alcohols, and other nucleophiles. This reagent is particularly useful in medicinal chemistry and materials science for constructing complex molecular architectures.
1-(Phenylsulfonyl)-1H-imidazole structure
46248-01-5 structure
Product Name:1-(Phenylsulfonyl)-1H-imidazole
CAS No:46248-01-5
MF:C9H8N2O2S
MW:208.237020492554
MDL:MFCD00462565
CID:857457
PubChem ID:555226
Update Time:2025-06-09

1-(Phenylsulfonyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(PHENYLSULFONYL)-1H-IMIDAZOLE
    • 1-(benzenesulfonyl)imidazole
    • 1-BENZENESULFONYLIMIDAZOLE
    • AB91150
    • Z1269170235
    • 1-(Phenylsulfonyl)imidazole
    • 1-(Phenylsulfonyl)-1H-imidazole #
    • 46248-01-5
    • 1-(benzenesulphonyl)imidazole
    • F77927
    • 1-Phensulfonylimidazole
    • SCHEMBL4728733
    • 1H-Imidazole, 1-(phenylsulfonyl)-
    • AKOS003674666
    • CS-0452674
    • MFCD00462565
    • DTXSID20339288
    • BS-22647
    • 1-(benzenesulfonyl)-1H-imidazole
    • 1-(Phenylsulfonyl)-1H-imidazole
    • MDL: MFCD00462565
    • Inchi: 1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H
    • InChI Key: WOKXNHIYUMJTHA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=NC=C1)(=O)=O

Computed Properties

  • Exact Mass: 208.03100
  • Monoisotopic Mass: 208.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 404.4±28.0 °C at 760 mmHg
  • Flash Point: 198.4±24.0 °C
  • PSA: 60.34000
  • LogP: 2.20090
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(Phenylsulfonyl)-1H-imidazole Security Information

1-(Phenylsulfonyl)-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-(Phenylsulfonyl)-1H-imidazole

Recent Advances in the Study of 1-(Phenylsulfonyl)-1H-imidazole (CAS: 46248-01-5) in Chemical Biology and Pharmaceutical Research

1-(Phenylsulfonyl)-1H-imidazole (CAS: 46248-01-5) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and phenylsulfonyl group, has been explored for its potential as a building block in drug discovery, enzyme inhibition, and as a precursor for more complex bioactive molecules. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for therapeutic development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 1-(Phenylsulfonyl)-1H-imidazole on a range of kinases implicated in cancer progression. The study utilized high-throughput screening and molecular docking simulations to identify the compound's binding affinity and specificity. Results demonstrated that 1-(Phenylsulfonyl)-1H-imidazole exhibited selective inhibition against certain kinase isoforms, suggesting its potential as a targeted therapy for specific cancer types. The study also explored the compound's pharmacokinetic properties, revealing favorable bioavailability and metabolic stability in preclinical models.

Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 1-(Phenylsulfonyl)-1H-imidazole was employed as a key intermediate in the synthesis of novel antimicrobial agents. The researchers synthesized a series of derivatives and evaluated their efficacy against multidrug-resistant bacterial strains. Several derivatives showed potent antibacterial activity, with minimal cytotoxicity to mammalian cells. This underscores the compound's utility in addressing the growing challenge of antibiotic resistance.

Beyond its direct biological applications, 1-(Phenylsulfonyl)-1H-imidazole has also been explored in chemical biology as a tool for probing enzyme mechanisms. A 2023 study in ACS Chemical Biology detailed its use as a covalent inhibitor for cysteine proteases, providing insights into enzyme active-site dynamics and facilitating the design of more effective inhibitors. The study combined X-ray crystallography and mass spectrometry to elucidate the molecular interactions between the compound and its target enzymes.

In conclusion, the recent research on 1-(Phenylsulfonyl)-1H-imidazole (CAS: 46248-01-5) highlights its multifaceted role in drug discovery, antimicrobial development, and enzyme inhibition. Its structural versatility and promising biological activity make it a valuable scaffold for future therapeutic innovations. Continued exploration of its derivatives and mechanisms of action is expected to yield further breakthroughs in the coming years.

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